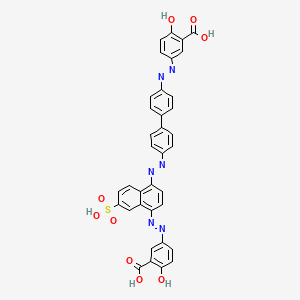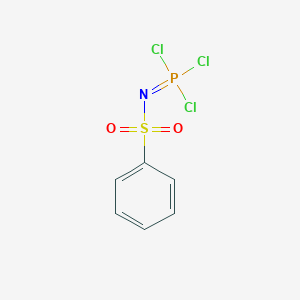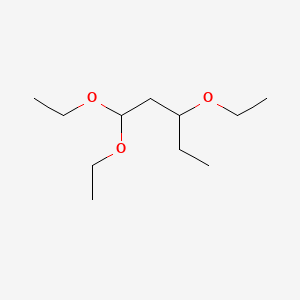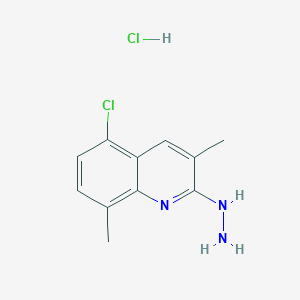
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two 3,4-dichlorophenyl groups
Méthodes De Préparation
The synthesis of 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dichlorobenzohydrazide with oxalyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research indicates that it may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mécanisme D'action
The mechanism by which 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity is believed to result from the disruption of cell membrane integrity or interference with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Compared to these compounds, this compound is unique due to the presence of two 3,4-dichlorophenyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
2491-99-8 |
|---|---|
Formule moléculaire |
C14H6Cl4N2O |
Poids moléculaire |
360.0 g/mol |
Nom IUPAC |
2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl4N2O/c15-9-3-1-7(5-11(9)17)13-19-20-14(21-13)8-2-4-10(16)12(18)6-8/h1-6H |
Clé InChI |
YMEGRHRBQLZTKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


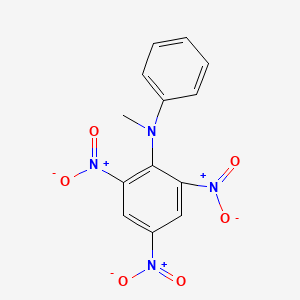
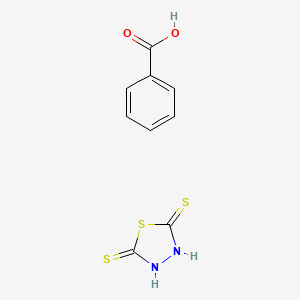

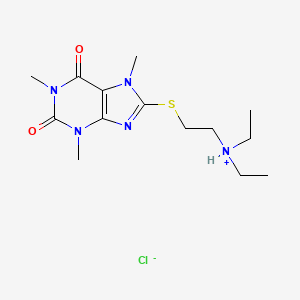

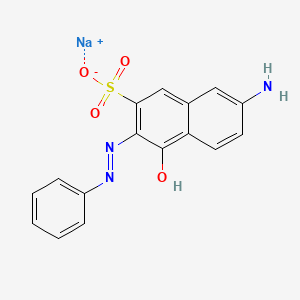
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
